molecular formula C8H12N2O3 B13309963 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13309963
M. Wt: 184.19 g/mol
InChI Key: KFEDJPANGUZXQH-UHFFFAOYSA-N
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Description

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a branched alkyl group (3-methylbutan-2-yl) and a carboxylic acid group at the 3-position. The oxadiazole scaffold is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(3-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-4(2)5(3)7-9-6(8(11)12)10-13-7/h4-5H,1-3H3,(H,11,12)

InChI Key

KFEDJPANGUZXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=NC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Amidoximes

One of the primary methods for synthesizing 1,2,4-oxadiazoles involves the conversion of nitriles to amidoximes, followed by O -acylation with carboxylic acids and subsequent cyclodehydration. This approach can be adapted for the synthesis of 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid by using the appropriate nitrile and carboxylic acid precursors.

Step 1: Conversion to Amidoxime

  • Reagents: Nitrile precursor, hydroxylamine hydrochloride.
  • Conditions: Aqueous ethanol, reflux.

Step 2: O-Acylation

  • Reagents: Amidoxime, carboxylic acid, coupling agent (e.g., EDCI).
  • Conditions: DMF, room temperature.

Step 3: Cyclodehydration

One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis using carboxylic acids and nitriles. This method is efficient for producing 3,5-disubstituted 1,2,4-oxadiazoles.

Reagents:

  • Carboxylic acid (e.g., 3-methylbutan-2-yl carboxylic acid).
  • Nitrile precursor.
  • Coupling agent (e.g., EDCI).
  • Base (e.g., triethylamine).

Conditions:

  • DMF, 100°C.

Data Tables

Method Reagents Conditions Yield
Amidoxime Route Nitrile, Hydroxylamine, Carboxylic Acid, EDCI pH 9.5 Borate Buffer, 90°C 51-92%
One-Pot Synthesis Carboxylic Acid, Nitrile, EDCI, Triethylamine DMF, 100°C Varies

Research Results

The synthesis of 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be optimized by adjusting reaction conditions and reagents. The amidoxime route offers flexibility in terms of substituent variation, while the one-pot method provides efficiency and simplicity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole-3-carboxylic acid moiety is a common pharmacophore. Key structural variations among analogues include substituents at the 5-position, which influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (5-position) Molecular Weight Key Properties/Applications References
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methylbutan-2-yl (branched alkyl) Not explicitly reported Hypothesized enhanced lipophilicity -
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl 130.09 High similarity (0.98 structural similarity)
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.18 Increased aromaticity; potential solubility challenges
5-(Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Trifluoromethylphenyl 272.16 Electron-withdrawing group; enhanced acidity
5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-Butyl 184.17 Steric bulk; potential for improved target binding

Key Observations :

  • Branched alkyl groups (e.g., 3-methylbutan-2-yl) may improve membrane permeability due to increased lipophilicity compared to smaller alkyl or aryl substituents.
  • Aromatic substituents (e.g., 4-methoxyphenyl) introduce π-π stacking interactions but may reduce solubility .

Key Observations :

  • Ester hydrolysis (e.g., using KOH in EtOH/MeOH) is a robust method for generating carboxylic acids from esters, with yields exceeding 90% .
  • The target compound likely follows analogous synthetic pathways, given the prevalence of this method across analogues.

Hypotheses for Target Compound :

  • Reduced polarity compared to aryl-substituted analogues could favor blood-brain barrier penetration for CNS applications.

Biological Activity

5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its potential as an anticancer agent, antimicrobial activity, and other pharmacological effects.

  • Molecular Formula: C₈H₁₂N₂O₃
  • Molecular Weight: 184.19 g/mol
  • CAS Number: 1342213-17-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acidMCF-7 (Breast)0.65Induces apoptosis via p53 pathway
Similar Oxadiazole DerivativeU-937 (Leukemia)10.38Inhibits cell proliferation

In a study published in MDPI, a series of oxadiazole derivatives exhibited cytotoxicity against human leukemia and breast cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range . The mechanism often involves the induction of apoptosis and activation of specific apoptotic pathways such as caspase activation and p53 expression modulation.

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from this class have shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For example, related compounds were noted for their effectiveness against monoresistant strains with favorable metabolic stability and bioavailability .

Antimicrobial ActivityStrain TestedResult
5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acidMycobacterium tuberculosisActive against resistant strains

Case Study 1: Anticancer Efficacy

In a controlled study involving several oxadiazole derivatives, researchers found that modifications to the oxadiazole ring significantly impacted biological activity. The derivative exhibited higher potency against breast cancer cell lines compared to standard treatments like doxorubicin . Flow cytometry analyses indicated that these compounds induced apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis of oxadiazole derivatives with enhanced antimicrobial activity. The results indicated that certain structural modifications led to increased inhibition of bacterial growth in vitro. These findings suggest potential applications in developing new antimicrobial agents .

Q & A

Q. What are the most efficient synthetic routes for 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and what critical reaction parameters must be controlled?

The synthesis typically involves cyclization reactions. A common approach is reacting substituted hydrazines with activated carbonyl derivatives (e.g., ethyl chloroformate) to form intermediates, followed by cyclization using dehydrating agents like POCl₃ . Key parameters include temperature control (to avoid side reactions), stoichiometric ratios of reactants, and purification methods (e.g., recrystallization or column chromatography) to isolate the product .

Q. How can the solubility profile of this compound be optimized for in vitro assays, given its polar (carboxylic acid) and non-polar (branched alkyl) groups?

Solubility challenges arise from the compound's amphiphilic nature. Systematic solvent screening (e.g., DMSO-water mixtures) and pH adjustment (to deprotonate the carboxylic acid group) are recommended. Analytical techniques like dynamic light scattering (DLS) can assess aggregation in aqueous buffers .

Q. What spectroscopic methods are most reliable for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxadiazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity can be assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound against specific protein targets?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., enzymes involved in microbial or cancer pathways). Focus on the oxadiazole ring's electron-deficient nature and the carboxylic acid group's hydrogen-bonding potential to prioritize targets .

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Include control compounds with known activity and perform dose-response curves in triplicate. Statistical tools like ANOVA can identify outliers .

Q. How does the steric bulk of the 3-methylbutan-2-yl group influence structure-activity relationships (SAR) in antimicrobial applications?

SAR studies require synthesizing analogs with varying alkyl substituents and testing against bacterial/fungal strains. The branched alkyl chain may enhance membrane permeability but reduce solubility. Compare minimum inhibitory concentrations (MICs) and logP values to correlate hydrophobicity with activity .

Q. What are the thermal and photolytic degradation pathways of this compound, and how can stability be improved for long-term storage?

Accelerated stability studies under stress conditions (e.g., 40°C/75% RH, UV light) identify degradation products via LC-MS. Oxadiazoles are prone to ring-opening under acidic/alkaline conditions; buffering agents or lyophilization can mitigate hydrolysis. Store in amber vials at -20°C under inert gas .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cyclization Reactions

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–5°C (initial step)Prevents premature cyclization
POCl₃ Concentration1.2–1.5 equivalentsEnsures complete dehydration
Purification MethodSilica gel chromatography (EtOAc/hexane)Removes unreacted intermediates

Q. Table 2. Analytical Techniques for Stability Assessment

TechniqueApplicationCritical Observations
HPLC-UVQuantify degradation productsPeaks eluting earlier/later than parent compound
LC-MS/MSIdentify degradation pathwaysFragments with m/z corresponding to hydrolyzed products
XRPDMonitor crystallinity changesAmorphous content >5% indicates instability

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